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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B8088061

Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising immuno-oncology
target due to its role as a negative regulator of T-cell activation.[8][9][10] The development of
potent and selective HPK1 inhibitors is a key focus for enhancing anti-tumor immunity. While
detailed head-to-head cross-reactivity studies are often proprietary, the following sections
provide available information on the selectivity of notable HPK1 inhibitors.

Available Selectivity Data

Comprehensive, publicly available quantitative data from head-to-head cross-reactivity studies
for the most recent HPK1 inhibitors remains limited. However, several compounds are
highlighted for their high selectivity.

Compound Developer Stated Selectivity Source

Potent and selective
NDI-101150 Nimbus Therapeutics oral inhibitor of HPK1. [10][11]
[10][11]

) Investigational HPK1
BGB-15025 BeiGene S [10][11]
inhibitor.[10][11]

Tradewell Highly potent inhibitor
CFl-402411 _ [10]
Therapeutics of HPK1.[10]
) Good overall
Ryvu Compounds Ryvu Therapeutics o [12]
selectivity.[12]
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Note: Specific IC50 or Ki values against a panel of off-target kinases for these compounds are
not readily available in the provided search results. The information emphasizes their intended
selectivity for HPKL1.

Experimental Protocols
Kinase Selectivity Profiling (General Protocol)

A common method to determine the cross-reactivity of a kinase inhibitor is to screen it against a
large panel of kinases. The following is a representative protocol for such a screen.

Objective: To determine the inhibitory activity of a test compound (e.g., an HPK1 inhibitor)
against a broad panel of protein kinases.

Materials:

e Test compound

e Recombinant human kinases

» Appropriate kinase-specific peptide substrates

o ATP (Adenosine triphosphate)

» Kinase reaction buffer (e.qg., Tris-HCI, MgClI2, DTT)

» Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)

o Multi-well plates (e.g., 384-well)

» Plate reader capable of luminescence or fluorescence detection
Procedure:

o Compound Preparation: The test compound is serially diluted to a range of concentrations.

¢ Kinase Reaction:
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o A solution containing the kinase, its specific substrate, and ATP is prepared in the kinase
reaction buffer.

o The test compound at various concentrations is added to the wells of the multi-well plate.

o The kinase reaction is initiated by adding the kinase/substrate/ATP mixture to the wells
containing the test compound.

o The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,
60 minutes at 30°C).

o Detection:

o The detection reagent is added to each well to stop the kinase reaction and to generate a
signal proportional to the amount of ATP consumed (or product formed).

o The plate is incubated to allow the detection signal to stabilize.
o Data Acquisition: The signal from each well is measured using a plate reader.
o Data Analysis:

o The percentage of kinase activity remaining at each compound concentration is calculated
relative to a vehicle control (e.g., DMSO).

o The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity)
is determined by fitting the data to a dose-response curve.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.researchandmarkets.com/reports/6026039/hpk1-inhibitors-pipeline-insight
https://www.researchandmarkets.com/reports/6026039/hpk1-inhibitors-pipeline-insight
https://www.barchart.com/story/news/32682631/hpk1-inhibitors-pipeline-appears-robust-with-8-key-pharma-companies-actively-working-in-the-therapeutics-segment-delveinsight
https://www.barchart.com/story/news/32682631/hpk1-inhibitors-pipeline-appears-robust-with-8-key-pharma-companies-actively-working-in-the-therapeutics-segment-delveinsight
https://aacrjournals.org/cancerres/article/81/13_Supplement/1281/667165/Abstract-1281-Development-and-characterization-of
https://www.benchchem.com/product/b8088061#ndi-091143-cross-reactivity-studies
https://www.benchchem.com/product/b8088061#ndi-091143-cross-reactivity-studies
https://www.benchchem.com/product/b8088061#ndi-091143-cross-reactivity-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8088061?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8088061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

